molecular formula C18H22O8S2-2 B10773685 Estradiol disulfate

Estradiol disulfate

Cat. No.: B10773685
M. Wt: 430.5 g/mol
InChI Key: VPLAJGAMHNQZIY-ZBRFXRBCSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of estradiol disulfate typically involves the sulfation of estradiol. One common method is the use of sulfating agents such as sulfur trioxide-pyridine complex (SO3-Py) or chlorosulfonic acid (ClSO3H) in the presence of a base like pyridine . The reaction is usually carried out under controlled conditions to ensure selective sulfation at the 3 and 17 positions of the estradiol molecule.

Industrial Production Methods: Industrial production of this compound may involve similar sulfation processes but on a larger scale. The use of microwave-assisted sulfation has been reported to enhance the efficiency and yield of the sulfation process . The final product is typically purified using aqueous purification protocols and ion-exchange chromatography due to the poor solubility of sulfated compounds in organic solvents .

Chemical Reactions Analysis

Types of Reactions: Estradiol disulfate undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to estradiol and sulfuric acid under acidic or enzymatic conditions.

    Reduction: Reduction of this compound can lead to the formation of estradiol.

    Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using sulfatases.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions using nucleophiles like amines or thiols.

Major Products:

    Hydrolysis: Estradiol and sulfuric acid.

    Reduction: Estradiol.

    Substitution: Various estradiol derivatives depending on the nucleophile used.

Scientific Research Applications

Hormone Replacement Therapy

Estradiol disulfate is primarily recognized for its application in hormone replacement therapy (HRT) for postmenopausal women. It serves as an essential component in managing symptoms associated with menopause, such as vasomotor symptoms (hot flashes) and vaginal atrophy.

Pharmacokinetics and Efficacy

A study evaluating the pharmacokinetics of this compound showed that it can effectively maintain serum estradiol levels within therapeutic ranges when administered transdermally. The study indicated that serum concentrations of estradiol and its metabolites reached steady-state levels within a week of administration, demonstrating the compound's efficacy in delivering consistent hormone levels to alleviate menopausal symptoms .

Cardiovascular Health

Emerging research highlights the differential cardiovascular risks associated with various estrogen therapies. This compound has been shown to have a lower risk profile compared to conjugated equine estrogens (CEEs) in postmenopausal women. A population-based case-control study indicated that current users of oral estradiol had a significantly lower risk of venous thrombosis compared to those using CEEs .

Potential Therapeutic Uses

Beyond its established applications in HRT and cardiovascular health, this compound may have potential therapeutic roles in other medical conditions.

Bone Health

Estrogens, including this compound, are known to play a crucial role in maintaining bone density by inhibiting bone resorption. This property is particularly beneficial for postmenopausal women who are at increased risk for osteoporosis .

Neurological Conditions

Recent studies have explored the neuroprotective effects of estrogens, including their sulfate esters like this compound. Research suggests that estrogens may have a role in protecting against neurodegenerative diseases by modulating neuroinflammation and oxidative stress .

Research Findings and Case Studies

The following table summarizes key findings from various studies investigating the applications of this compound:

Study ReferenceApplicationKey Findings
Hormone Replacement TherapySteady-state pharmacokinetics achieved within 7 days; effective for managing menopausal symptoms.
Cardiovascular HealthLower risk of venous thrombosis compared to CEEs; indicates a safer profile for HRT users.
Bone HealthInhibits bone resorption; beneficial for maintaining bone density in postmenopausal women.
Neurological ConditionsPotential neuroprotective effects; may help mitigate neuroinflammation and oxidative stress.

Mechanism of Action

Estradiol disulfate is similar to other sulfated estrogens such as estradiol 3-sulfate and estradiol 17β-sulfate . it is unique in having sulfate groups at both the 3 and 17 positions, which affects its solubility, stability, and biological activity. Compared to estradiol 3-sulfate and estradiol 17β-sulfate, this compound has a much lower binding affinity for estrogen receptors . This difference in binding affinity and the presence of two sulfate groups make this compound a distinct compound in the study of estrogen metabolism and its biological effects.

Comparison with Similar Compounds

  • Estradiol 3-sulfate
  • Estradiol 17β-sulfate
  • Estrone sulfate
  • Estriol sulfate

Properties

Molecular Formula

C18H22O8S2-2

Molecular Weight

430.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate

InChI

InChI=1S/C18H24O8S2/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24)/p-2/t14-,15-,16+,17+,18+/m1/s1

InChI Key

VPLAJGAMHNQZIY-ZBRFXRBCSA-L

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-]

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-]

Origin of Product

United States

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